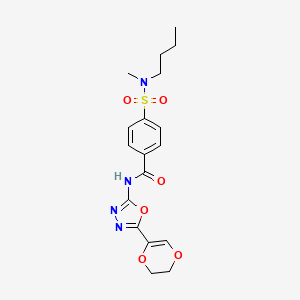
4-(N-butyl-N-methylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-butyl-N-methylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H22N4O6S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(N-butyl-N-methylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Features:
- Contains a sulfamoyl group which is known for its role in medicinal chemistry.
- The presence of a dioxin moiety may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The oxadiazole and dioxin moieties are often associated with the inhibition of tumor growth and induction of apoptosis in various cancer cell lines.
Mechanism of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation: It could modulate signaling pathways that regulate cell survival and apoptosis.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.
Case Study:
In a study evaluating various sulfamoyl derivatives against bacterial strains, the compound demonstrated moderate inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays: Showed a dose-dependent reduction in viability of cancer cell lines (e.g., MCF-7 and HeLa).
- Apoptosis Assays: Indicated that the compound induces apoptosis through caspase activation.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential:
- Tumor Xenograft Models: Administration of the compound resulted in significant tumor size reduction compared to control groups.
Data Tables
Wissenschaftliche Forschungsanwendungen
Research indicates that 4-(N-butyl-N-methylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide may exhibit several biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound has potential antimicrobial properties. It may inhibit the growth of various bacterial strains and fungi due to its ability to disrupt cell wall synthesis.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. It may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
There is emerging evidence that this compound could possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound could be utilized in several therapeutic areas:
- Antibiotic Development : As a lead compound for developing new antibiotics targeting resistant bacterial strains.
- Cancer Therapeutics : As a scaffold for designing novel anticancer agents.
- Anti-inflammatory Drugs : For the development of new treatments for chronic inflammatory diseases.
Case Studies
Several case studies have highlighted the potential of similar compounds in clinical settings:
- Antimicrobial Agents : A study demonstrated that sulfamoyl derivatives showed significant activity against multi-drug-resistant pathogens.
- Cancer Research : Compounds with oxadiazole rings have been shown to inhibit tumor growth in preclinical models.
- Inflammation Models : Research indicated that sulfamoyl compounds reduced inflammation markers in animal models of arthritis.
Eigenschaften
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-3-4-9-22(2)29(24,25)14-7-5-13(6-8-14)16(23)19-18-21-20-17(28-18)15-12-26-10-11-27-15/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSGTVKGWKCPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













